molecular formula C2H6ClO2PS B128814 Dimethyl chlorothiophosphate CAS No. 2524-03-0

Dimethyl chlorothiophosphate

Cat. No. B128814
M. Wt: 160.56 g/mol
InChI Key: XFBJRFNXPUCPKU-UHFFFAOYSA-N
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Patent
US04702761

Procedure details

A solution of diethylamine (7.31 g, 100 mmol) in dichloromethane (250 ml) at 5° C. was treated with O,O-dimethyl phosphorochloridothioate (8.03 g, 50 mmol) in dichloromethane (50 ml) in a dropwise fashion. The resulting mixture was stirred 1 h and then washed with 1N HCl (2X 100 ml) and water (100 ml). The dichloromethane solution was dried over magnesium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give an oil. Distillation employing a Kugelrohr apparatus at 45°-50° C. and less than 1 mm Hg pressure gave 5.27 g (53 percent of theory) of the desired product; nD25 1.4735.
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[P:6](=[S:12])(Cl)([O:9][CH3:10])[O:7][CH3:8]>ClCCl>[CH2:1]([N:3]([CH2:4][CH3:5])[P:6](=[S:12])([O:9][CH3:10])[O:7][CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
7.31 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
8.03 g
Type
reactant
Smiles
P(OC)(OC)(Cl)=S
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl (2X 100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
at 45°-50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(P(OC)(OC)=S)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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